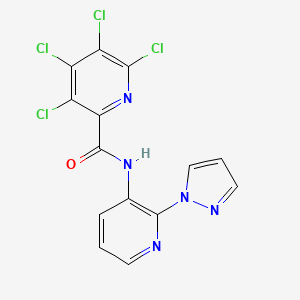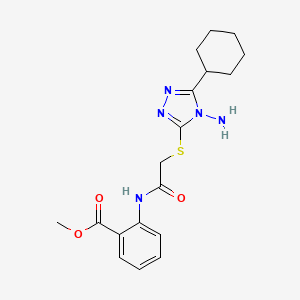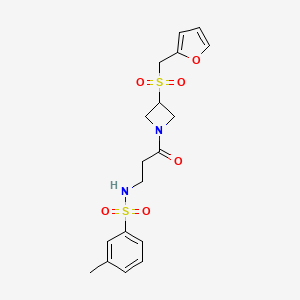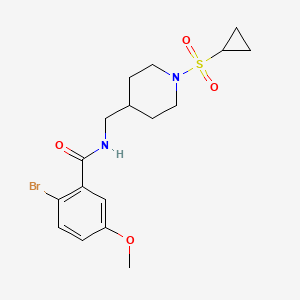
2-bromo-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-5-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-5-methoxybenzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a bromine atom, a cyclopropylsulfonyl group, a piperidine ring, and a methoxybenzamide moiety, making it a molecule of significant structural diversity and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-5-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common approach is the bromination of a suitable benzamide precursor, followed by the introduction of the cyclopropylsulfonyl group and the piperidine ring through nucleophilic substitution reactions. The methoxy group is usually introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors to control reaction conditions more precisely and reduce the formation of by-products. Catalysts and solvents are selected to maximize efficiency and minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-bromo-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-5-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom, or the sulfonyl group can be reduced to a sulfide.
Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of de-brominated or de-sulfonylated products.
Substitution: Formation of substituted benzamides with various functional groups.
Aplicaciones Científicas De Investigación
2-bromo-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-5-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-bromo-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-5-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the sulfonyl group are key functional groups that facilitate binding to these targets, leading to modulation of their activity. The piperidine ring and methoxybenzamide moiety contribute to the overall binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-bromo-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-methoxybenzamide: Similar structure but with a different position of the methoxy group.
2-chloro-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-5-methoxybenzamide: Chlorine atom instead of bromine.
2-bromo-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-5-ethoxybenzamide: Ethoxy group instead of methoxy.
Uniqueness
The unique combination of the bromine atom, cyclopropylsulfonyl group, piperidine ring, and methoxybenzamide moiety in 2-bromo-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-5-methoxybenzamide provides distinct chemical and biological properties that differentiate it from similar compounds. This uniqueness makes it a valuable compound for various research applications.
Propiedades
IUPAC Name |
2-bromo-N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-5-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BrN2O4S/c1-24-13-2-5-16(18)15(10-13)17(21)19-11-12-6-8-20(9-7-12)25(22,23)14-3-4-14/h2,5,10,12,14H,3-4,6-9,11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSUTEFDXCFSOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-4-carboxamide](/img/structure/B2671581.png)
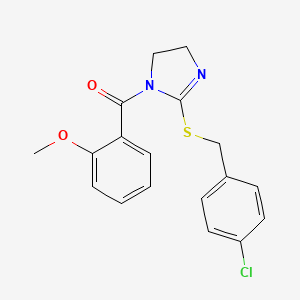
![N-benzyl-6-chloro-N-[(oxan-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B2671584.png)
![3-{Benzyl[2-(cyclopropylamino)ethyl]amino}propanoic acid dihydrochloride](/img/structure/B2671585.png)
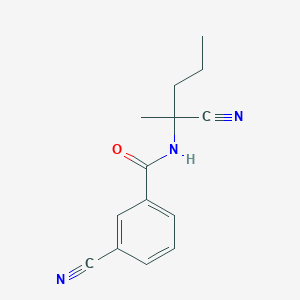
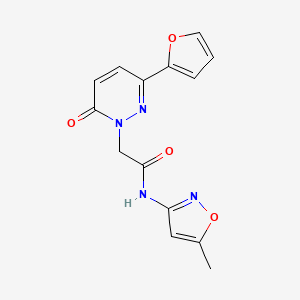
![N-(2H-1,3-benzodioxol-5-yl)-2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2671590.png)
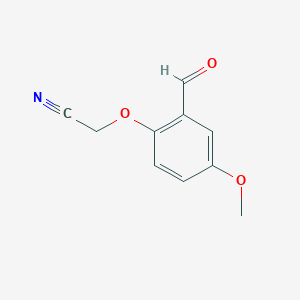
![5-[Chloro(phenyl)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2671596.png)
![N-(2H-1,3-BENZODIOXOL-5-YL)-N'-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-(DIMETHYLAMINO)ETHYL]ETHANEDIAMIDE](/img/structure/B2671597.png)
![2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B2671598.png)
